molecular formula C17H20N2O2S B8374694 Propanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- CAS No. 172470-00-7

Propanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Cat. No.: B8374694
CAS No.: 172470-00-7
M. Wt: 316.4 g/mol
InChI Key: VIIAXSMWSIXEKQ-UHFFFAOYSA-N
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Description

Propanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

172470-00-7

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]propanamide

InChI

InChI=1S/C17H20N2O2S/c1-5-14(20)19-15-16(12(4)9-18-17(15)21)22-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

VIIAXSMWSIXEKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=CNC1=O)C)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly distilled propionyl chloride (0.04 ml, 0.41 mmole) (the receptacle is fitted with a trap containing CaCl2) was added to a solution of amine 8a (0.10 g, 0.40 mmole) and triethylamine (0.04 ml, 0.38 mmole) in dichloromethane (5 ml) at 0° C. The mixture was agitated at ambient temperature for 5 hours. The solvent was evaporated, water was added and the solid was isolated by filtration. The residue was purified by column chromatography using a mixture of dichloromethane and ethanol (94:6) as eluant and at the end ethyl acetate in order to obtain the compound 11c (0.10 g, 90%) in the form of a white powder: melting point 186-188° C.; NMR-1H (DMSO-d6) δ 11.86 (1H, s, NH-1), 8.60 (1H, s, NH-3), 7.21 (1H, s, H-6), 6.88 (1H, s, H-4'), 6.80 (2H, s, H-2' and 6'), 4.04 (2H, q, J=7 Hz, COCH2CH3), 2.22 (6H, s, CH3 -3' and 5'), 1.82 (3H, s, CH3 -5), 1.20 (3H, t, J=7 Hz, COCH2CH3). Anal. C17H20N2O2S . 1.25H2O (C, H, N, S).
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

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